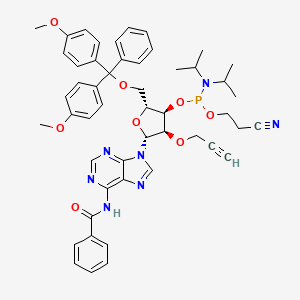

2'-O-Propargyl A(Bz)-3'-phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C50H54N7O8P |

|---|---|

Molecular Weight |

912.0 g/mol |

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C50H54N7O8P/c1-8-29-61-45-44(65-66(63-30-15-28-51)57(34(2)3)35(4)5)42(64-49(45)56-33-54-43-46(52-32-53-47(43)56)55-48(58)36-16-11-9-12-17-36)31-62-50(37-18-13-10-14-19-37,38-20-24-40(59-6)25-21-38)39-22-26-41(60-7)27-23-39/h1,9-14,16-27,32-35,42,44-45,49H,15,29-31H2,2-7H3,(H,52,53,55,58)/t42-,44-,45-,49-,66?/m1/s1 |

InChI Key |

ZNKFQCJEZKZIPC-XOMUZYEBSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OCC#C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCC#C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2'-O-Propargyl A(Bz)-3'-phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-Propargyl A(Bz)-3'-phosphoramidite is a specialized chemical building block, or phosphoramidite, crucial for the synthesis of modified oligonucleotides. Its unique structure allows for the precise incorporation of a propargyl group at the 2'-position of an adenosine nucleotide within a growing DNA or RNA chain. This propargyl group, containing a terminal alkyne, serves as a versatile handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

This guide provides a comprehensive overview of this compound, including its chemical properties, its application in solid-phase oligonucleotide synthesis, and detailed protocols for its use and subsequent modification.

Chemical and Physical Properties

This compound is a protected adenosine nucleoside phosphoramidite. The key functional groups are:

-

A 2'-O-propargyl group: This modification introduces a terminal alkyne, enabling post-synthetic "click" reactions.

-

An N6-benzoyl (Bz) protecting group on the adenine base: This prevents unwanted side reactions at the exocyclic amine of adenosine during oligonucleotide synthesis.

-

A 3'-phosphoramidite moiety: This reactive group facilitates the coupling of the nucleoside to the growing oligonucleotide chain.

-

A 5'-dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl group during synthesis and aids in purification.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C50H54N7O8P |

| Molecular Weight | 911.98 g/mol |

| Appearance | White to off-white or faint yellow powder |

| Purity | Typically ≥95% |

| Storage Conditions | -20°C, under an inert atmosphere |

| Solubility | Soluble in anhydrous acetonitrile |

Applications in Oligonucleotide Synthesis and Modification

The primary application of this compound is in the automated solid-phase synthesis of modified oligonucleotides. The incorporation of this phosphoramidite allows for the site-specific introduction of an alkyne handle into a DNA or RNA sequence. This functionality is invaluable for a range of applications in research and drug development:

-

Bioconjugation: The alkyne group allows for the covalent attachment of various molecules, such as fluorescent dyes, biotin, peptides, and therapeutic agents, to the oligonucleotide.[]

-

Therapeutic Development: Modified oligonucleotides are used in antisense therapy, siRNA, and aptamers. The ability to conjugate targeting ligands or other functional moieties can enhance their efficacy and delivery.

-

Diagnostics: Labeled oligonucleotides are essential components of diagnostic assays, including qPCR probes and fluorescence in situ hybridization (FISH) probes.

-

Materials Science: The propargyl group can be used to crosslink oligonucleotides or attach them to surfaces, enabling the creation of novel biomaterials and biosensors.

Experimental Protocols

Solid-Phase Synthesis of an Oligonucleotide Containing a 2'-O-Propargyl Adenosine

This protocol outlines the general steps for incorporating this compound into an oligonucleotide using an automated DNA/RNA synthesizer.

Materials:

-

This compound

-

Standard DNA or RNA phosphoramidites (A, C, G, T/U) with appropriate protecting groups

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Anhydrous acetonitrile

-

Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

-

Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

-

Oxidizing solution (Iodine in THF/water/pyridine)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine)

Methodology:

The synthesis follows the standard phosphoramidite cycle, which consists of four main steps repeated for each nucleotide addition:

-

Deblocking (Detritylation): The acid-labile 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The amount of released DMT cation, which is orange, can be monitored to assess coupling efficiency.

-

Coupling: The this compound is dissolved in anhydrous acetonitrile and activated by the activator solution. This activated species is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. While standard phosphoramidites typically require a coupling time of about 1-2 minutes, modified phosphoramidites may require longer coupling times (e.g., 5-15 minutes) to achieve high efficiency.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents the formation of deletion mutations in the final oligonucleotide sequence.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Cleavage and Deprotection

After synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.

Methodology:

-

The CPG support is treated with a cleavage and deprotection solution. A common choice is concentrated ammonium hydroxide at 55°C for 8-12 hours.

-

For base-sensitive modifications, milder deprotection conditions, such as a mixture of ammonium hydroxide and methylamine (AMA) or potassium carbonate in methanol, may be necessary. It is important to verify that these conditions do not affect the integrity of the 2'-O-propargyl group.

-

The supernatant containing the cleaved and deprotected oligonucleotide is collected.

-

The solution is dried, typically using a vacuum concentrator.

Caption: Post-synthesis cleavage and deprotection workflow.

Purification of the Propargylated Oligonucleotide

The crude oligonucleotide product is a mixture of the full-length product and shorter, failed sequences. Purification is typically performed using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

The dried crude oligonucleotide is redissolved in an appropriate buffer.

-

Purification is performed using reverse-phase HPLC (RP-HPLC) or ion-exchange HPLC (IE-HPLC).

-

RP-HPLC: Separates oligonucleotides based on hydrophobicity. Leaving the 5'-DMT group on (trityl-on purification) significantly increases the hydrophobicity of the full-length product, facilitating its separation from truncated sequences. The DMT group is removed post-purification.

-

IE-HPLC: Separates oligonucleotides based on charge (i.e., the number of phosphate groups). This method is effective for purifying DMT-off oligonucleotides.

-

-

Fractions containing the purified oligonucleotide are collected and desalted.

Post-Synthetic Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-containing molecule to the propargylated oligonucleotide.

Materials:

-

Purified 2'-O-propargyl modified oligonucleotide

-

Azide-functionalized molecule of interest (e.g., fluorescent dye, biotin-azide)

-

Copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate, or a pre-formed Cu(I) complex)

-

Copper(I)-stabilizing ligand (e.g., TBTA, THPTA)

-

Appropriate buffer (e.g., phosphate buffer)

-

Organic co-solvent if needed (e.g., DMSO, t-butanol)

Methodology:

-

Dissolve the propargylated oligonucleotide in the reaction buffer.

-

Add the azide-functionalized molecule, typically in a slight molar excess.

-

Prepare the catalyst solution by premixing the copper(II) sulfate and the stabilizing ligand.

-

Add the catalyst solution to the oligonucleotide/azide mixture.

-

Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).

-

Incubate the reaction at room temperature for 1-4 hours, or until completion.

-

The resulting triazole-linked conjugate can be purified from excess reagents by HPLC or ethanol precipitation.

Caption: Post-synthetic modification via CuAAC click chemistry.

Quantitative Data

Table 2: Typical Parameters for Oligonucleotide Synthesis using this compound

| Parameter | Recommended Value/Range | Notes |

| Phosphoramidite Conc. | 0.05 - 0.15 M in anhydrous acetonitrile | Concentration may be adjusted based on the synthesizer and scale of synthesis. |

| Activator | 0.45 M Tetrazole or equivalent | Other activators like DCI can also be used. |

| Coupling Time | 5 - 15 minutes | Longer than standard phosphoramidites to ensure high coupling efficiency. Optimization may be required. |

| Coupling Efficiency | >98% | Determined by trityl cation monitoring. |

| Deprotection | Conc. NH4OH, 55°C, 8-12h or AMA, 65°C, 10min | The stability of the propargyl group under deprotection conditions should be confirmed. Mild conditions are generally compatible. |

Conclusion

This compound is a powerful tool for the synthesis of modified oligonucleotides. Its ability to introduce a bioorthogonal alkyne handle enables a wide range of post-synthetic modifications, making it an indispensable reagent in the fields of chemical biology, drug discovery, and diagnostics. The protocols and data provided in this guide offer a solid foundation for the successful application of this versatile phosphoramidite in research and development.

References

Unlocking Post-Synthesis Versatility: A Technical Guide to 2'-O-Propargyl A(Bz)-3'-phosphoramidite in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and application of 2'-O-Propargyl A(Bz)-3'-phosphoramidite, a key reagent in the synthesis of modified oligonucleotides. The introduction of a 2'-O-propargyl group provides a versatile handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This allows for the precise, site-specific conjugation of a wide array of molecules, including fluorophores, affinity tags, and therapeutic agents, thereby expanding the functional repertoire of synthetic oligonucleotides for diagnostic, therapeutic, and advanced materials applications.

The Role of this compound in Oligonucleotide Synthesis

This compound is a modified nucleoside phosphoramidite used in automated solid-phase oligonucleotide synthesis. Its structure incorporates several key features:

-

A 2'-O-propargyl group: This functional group, a three-carbon chain with a terminal alkyne, is the reactive handle for post-synthetic modification. The 2'-position of the ribose sugar is a common site for modification as it can enhance nuclease resistance and modulate hybridization properties.

-

A benzoyl (Bz) protecting group on the adenine base: This protects the exocyclic amine of adenine from undesired side reactions during the synthesis cycles.

-

A 3'-phosphoramidite group: This reactive moiety enables the coupling of the adenosine monomer to the growing oligonucleotide chain.

-

A 5'-dimethoxytrityl (DMT) group: This acid-labile protecting group protects the 5'-hydroxyl group during synthesis and is removed at the beginning of each coupling cycle.

The incorporation of this phosphoramidite into an oligonucleotide sequence proceeds via the standard phosphoramidite synthesis cycle. The resulting oligonucleotide contains one or more propargyl groups at specific locations, ready for subsequent conjugation reactions.

The Synthesis Workflow: A Step-by-Step Mechanism

The synthesis of an oligonucleotide incorporating this compound follows a well-established four-step cycle for each monomer addition.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Step 1: Detritylation

The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the terminal nucleotide of the growing oligonucleotide chain, which is attached to a solid support. This exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.

Step 2: Coupling

The this compound is activated by a weak acid, such as tetrazole or a derivative. The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite triester linkage. While specific quantitative data for the coupling efficiency of this compound is not extensively published, it is expected to be high, in line with standard phosphoramidites which typically exhibit coupling efficiencies greater than 99%.[1] The successful synthesis of fully modified oligonucleotides with 2'-O-propargyl groups supports this assumption.[2]

Step 3: Capping

To prevent the formation of deletion mutants (oligonucleotides missing a nucleotide), any unreacted 5'-hydroxyl groups are irreversibly blocked by acetylation. This is achieved by treating the solid support with a capping mixture, typically containing acetic anhydride and N-methylimidazole.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester. This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Post-Synthetic Modification: The Click Chemistry Reaction

The key advantage of incorporating 2'-O-propargyl groups is the ability to perform post-synthetic modifications using the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3] This reaction forms a stable triazole linkage between the alkyne-modified oligonucleotide and an azide-containing molecule.

Caption: The CuAAC "click" reaction for post-synthetic modification.

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis

The following is a generalized protocol for the incorporation of this compound using an automated DNA/RNA synthesizer. The specific parameters may need to be optimized based on the synthesizer and the specific sequence.

| Step | Reagent/Solvent | Typical Time |

| 1. Detritylation | 3% Trichloroacetic acid in Dichloromethane | 60 seconds |

| 2. Coupling | 0.1 M this compound in Acetonitrile + 0.45 M Activator (e.g., Tetrazole) in Acetonitrile | 90-120 seconds |

| 3. Capping | Capping Reagent A (Acetic Anhydride/Pyridine/THF) and Capping Reagent B (16% N-Methylimidazole in THF) | 30 seconds |

| 4. Oxidation | 0.02 M Iodine in THF/Water/Pyridine | 30 seconds |

| 5. Wash | Acetonitrile | As per synthesizer protocol |

Cleavage and Deprotection

After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. The 2'-O-propargyl group is stable under standard deprotection conditions.

| Step | Reagent | Temperature | Time |

| 1. Cleavage & Base Deprotection | Concentrated Ammonium Hydroxide | 55 °C | 8-12 hours |

| 2. Evaporation | SpeedVac or similar | Room Temperature | Until dry |

| 3. Reconstitution | Nuclease-free water or buffer | - | - |

Post-Synthetic CuAAC "Click" Reaction

This protocol describes a typical procedure for conjugating an azide-modified molecule to a 2'-O-propargyl-containing oligonucleotide.

Materials:

-

Alkyne-modified oligonucleotide (100 µM in nuclease-free water)

-

Azide-modified molecule (1 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) (10 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM in water)

-

Sodium ascorbate (100 mM in water, freshly prepared)

-

Nuclease-free water

-

DMSO

Procedure:

-

In a microcentrifuge tube, combine the following in order:

-

Nuclease-free water (to final volume)

-

Alkyne-modified oligonucleotide (1 equivalent)

-

DMSO (to make the final reaction volume 10-20% DMSO)

-

Azide-modified molecule (1.5-5 equivalents)

-

-

Prepare the Cu(I) catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio and vortexing briefly.

-

Add the CuSO₄/THPTA mixture to the reaction tube (0.1-0.5 equivalents of Cu).

-

Add the freshly prepared sodium ascorbate solution to the reaction tube (10-20 equivalents).

-

Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, or at 37°C for faster reaction.

-

The resulting oligonucleotide conjugate can be purified by ethanol precipitation, size exclusion chromatography, or HPLC.

Purification and Analysis

Purification of the 2'-O-propargyl modified oligonucleotide and its conjugate is crucial for downstream applications.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for purifying oligonucleotides.[4][5] For DMT-on purification, the hydrophobicity of the DMT group allows for efficient separation of the full-length product from shorter, uncapped sequences. Anion-exchange HPLC can also be used, which separates oligonucleotides based on their charge.

-

Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can be used to purify oligonucleotides, especially for longer sequences.

-

Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool to confirm the molecular weight of the synthesized oligonucleotide and its conjugate, thereby verifying the success of the synthesis and conjugation reactions.[6][7] Electrospray Ionization (ESI) mass spectrometry is another commonly used technique.

Quantitative Data Summary

While specific, peer-reviewed quantitative data for the coupling efficiency of this compound is limited in readily accessible literature, the successful synthesis of fully modified oligonucleotides implies high efficiency.[2] The following table summarizes typical quantitative parameters in oligonucleotide synthesis and post-synthetic modification.

| Parameter | Typical Value/Range | Notes |

| Coupling Efficiency (per step) | >99% | For standard phosphoramidites. Assumed to be high for 2'-O-propargyl phosphoramidites based on successful syntheses.[1] |

| Overall Synthesis Yield (20-mer) | ~82% | Calculated as (0.99)^19. Highly dependent on coupling efficiency. |

| Cleavage & Deprotection Yield | >90% | Can vary depending on the sequence and modifications. |

| CuAAC Reaction Yield | Near quantitative | With optimized conditions and purification.[8] |

| Final Purified Yield | Variable | Depends on synthesis scale, length, modifications, and purification method. |

Conclusion

This compound is an invaluable tool for the synthesis of modified oligonucleotides. Its ability to introduce a "clickable" alkyne handle at the 2' position of adenosine opens up a vast landscape of possibilities for post-synthetic conjugation. This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and analytical considerations for the use of this versatile reagent. By leveraging the power of click chemistry, researchers can create novel oligonucleotide-based tools and therapeutics with tailored functionalities for a wide range of applications in biology, medicine, and nanotechnology.

References

- 1. atdbio.com [atdbio.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. web.colby.edu [web.colby.edu]

- 8. glenresearch.com [glenresearch.com]

An In-depth Technical Guide to Phosphoramidite Chemistry for Nucleic Acid Modification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of phosphoramidite chemistry, the gold standard for the chemical synthesis of oligonucleotides. It details the core principles, experimental protocols, and key considerations for the synthesis and modification of nucleic acids, essential for research, diagnostics, and the development of therapeutic oligonucleotides.

Core Principles of Phosphoramidite Chemistry

Phosphoramidite chemistry, pioneered by Marvin Caruthers in the early 1980s, is the method of choice for the automated solid-phase synthesis of oligonucleotides.[1][2] This technique offers high coupling efficiencies and allows for the precise, stepwise addition of nucleotide monomers to a growing chain, enabling the synthesis of custom DNA and RNA sequences. The synthesis proceeds in the 3' to 5' direction, opposite to the biological synthesis.[1][2]

The process relies on specially modified nucleosides called phosphoramidites . These building blocks have key chemical modifications to ensure controlled reactivity:

-

A 5'-hydroxyl protecting group , typically the acid-labile dimethoxytrityl (DMT) group, prevents unwanted reactions at this position.[3][4]

-

A reactive phosphoramidite moiety at the 3'-hydroxyl group, which enables the formation of the internucleotide linkage. The diisopropylamino group is commonly used and is activated by a weak acid.[3][5]

-

A protecting group on the phosphorus atom , usually a β-cyanoethyl group, which is stable throughout the synthesis and easily removed during deprotection.[3][4]

-

Protecting groups on the exocyclic amines of the nucleobases (Adenine, Guanine, and Cytosine) to prevent side reactions. Thymine and Uracil do not require this protection.[4][6]

The synthesis is carried out on a solid support, typically controlled pore glass (CPG) or polystyrene, which allows for the easy removal of excess reagents and byproducts by simple washing after each chemical step.[7][8]

The Solid-Phase Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process, with each cycle consisting of four main steps that result in the addition of a single nucleotide.[2][6]

References

- 1. benchchem.com [benchchem.com]

- 2. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 4. glenresearch.com [glenresearch.com]

- 5. atdbio.com [atdbio.com]

- 6. mdpi.com [mdpi.com]

- 7. US5656741A - Process and reagents for processing synthetic oligonucleotides - Google Patents [patents.google.com]

- 8. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-O-Propargyl A(Bz)-3'-phosphoramidite: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O-Propargyl A(Bz)-3'-phosphoramidite is a crucial building block in the chemical synthesis of modified oligonucleotides. Its unique 2'-O-propargyl group provides a versatile handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the precise, site-specific introduction of a wide array of functionalities, including fluorescent dyes, affinity tags, and therapeutic moieties. This guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, complete with experimental protocols and technical data.

Introduction and Discovery

The advent of phosphoramidite chemistry revolutionized the synthesis of oligonucleotides, enabling the automated, high-yield production of DNA and RNA sequences.[1][2] The demand for modified oligonucleotides for therapeutic and diagnostic applications spurred the development of novel phosphoramidite monomers with functional groups amenable to further chemical manipulation.

The introduction of the 2'-O-propargyl group was a significant advancement, providing a bioorthogonal alkyne handle for post-synthetic conjugation. A key development in the synthesis of 2'-O-propargyl nucleosides was a novel 2'-O-alkylation reaction using propargyl bromide, dibutyl tin oxide as a mild base, and tetrabutyl ammonium bromide as a phase transfer catalyst.[3] This method offered a regioselective approach to favor the desired 2'-isomer, which is essential for the synthesis of high-purity phosphoramidites.[3]

The this compound molecule is strategically designed with three key chemical features:

-

The 3'-Phosphoramidite Moiety: This group enables the sequential addition of the nucleoside to the growing oligonucleotide chain on a solid support during automated synthesis.[2][]

-

The N6-Benzoyl (Bz) Protecting Group: This protects the exocyclic amine of the adenine base during the synthesis cycles and is removed during the final deprotection step.[1][]

-

The 2'-O-Propargyl Group: This terminal alkyne serves as a reactive handle for "click chemistry," allowing for the covalent attachment of various molecules after the oligonucleotide has been synthesized.[][5]

Physicochemical and Quality Control Data

The quality and purity of this compound are critical for successful oligonucleotide synthesis. The following table summarizes typical quantitative data for this reagent.

| Property | Specification |

| Appearance | White to off-white or faint yellow powder |

| Purity (HPLC) | ≥95% |

| Molecular Formula | C50H54N7O8P |

| Molecular Weight | 924.97 g/mol |

| CAS Number | 171486-59-2 |

| Storage Conditions | -20 °C, under inert atmosphere |

| Solubility | Soluble in acetonitrile |

| IUPAC Name | N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[2-cyanoethoxy(di(propan-2-yl)amino)phosphanyl]oxy]-3-(prop-2-yn-1-yloxy)oxolan-2-yl]-9H-purin-6-yl]benzamide |

Experimental Protocols

Automated Solid-Phase Oligonucleotide Synthesis

The incorporation of this compound into an oligonucleotide sequence follows the standard phosphoramidite synthesis cycle.

Workflow for Solid-Phase Oligonucleotide Synthesis:

Materials:

-

This compound

-

Standard DNA/RNA phosphoramidites (A, C, G, T/U)

-

Acetonitrile (anhydrous, synthesis grade)

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT), Dicyanoimidazole (DCI))

-

Capping reagents (Acetic Anhydride, N-Methylimidazole)

-

Oxidizing solution (Iodine/water/pyridine)

-

Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)

-

Solid support (e.g., Controlled Pore Glass - CPG)

Protocol:

-

Preparation: Dissolve this compound in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M). Install the solution on a designated port of the automated DNA/RNA synthesizer.

-

Synthesis: Program the synthesizer with the desired oligonucleotide sequence, ensuring the 2'-O-Propargyl A(Bz) monomer is incorporated at the specified position(s). Standard coupling times are generally sufficient, but optimization may be required for long or complex sequences.

-

Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups (including the benzoyl group on adenine) by incubation in concentrated ammonium hydroxide.

-

Purification: Purify the crude propargyl-modified oligonucleotide using standard techniques such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

-

Quantification and Analysis: Determine the concentration of the purified oligonucleotide by UV-Vis spectrophotometry at 260 nm. Confirm the identity and purity by mass spectrometry (e.g., ESI-MS).

Post-Synthetic Modification via Click Chemistry

The terminal alkyne of the 2'-O-propargyl group allows for covalent linkage to an azide-containing molecule.

Workflow for Post-Synthetic "Click" Conjugation:

Materials:

-

Purified propargyl-modified oligonucleotide

-

Azide-functionalized molecule of interest

-

Copper(I) source (e.g., Copper(II) sulfate)

-

Reducing agent (e.g., Sodium ascorbate)

-

Copper-stabilizing ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)

-

Aqueous buffer system (e.g., phosphate buffer)

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the propargyl-modified oligonucleotide, a molar excess of the azide-functionalized molecule, the copper-stabilizing ligand, and the buffer.

-

Initiation: Add freshly prepared sodium ascorbate followed by the copper(II) sulfate solution to initiate the reaction. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ.

-

Incubation: Gently mix the reaction and incubate at room temperature. Reaction times can vary from 1 to 4 hours.

-

Purification: Purify the resulting oligonucleotide conjugate to remove unreacted starting materials and catalyst components. This is typically achieved by ethanol precipitation, desalting columns, or HPLC.

-

Analysis: Confirm successful conjugation and purity of the final product by mass spectrometry and HPLC.

Applications

The versatility of this compound makes it a valuable tool in various research and development areas.

-

Site-Specific Labeling: The precise incorporation of the propargyl group allows for the attachment of fluorescent dyes for imaging applications, biotin for affinity purification, or other reporter molecules.[]

-

Therapeutic Oligonucleotides: This phosphoramidite is used to synthesize therapeutic oligonucleotides, such as antisense oligonucleotides or siRNAs.[] The propargyl group can be used to attach delivery vectors (e.g., peptides, polymers) to improve cellular uptake and pharmacokinetic properties.[]

-

Diagnostic Probes: Labeled oligonucleotides can be used as probes in diagnostic assays, such as fluorescence in situ hybridization (FISH) or polymerase chain reaction (PCR).

-

Nanotechnology and Materials Science: The alkyne functionality is utilized for the construction of DNA- and RNA-based nanostructures, hydrogels, and for functionalizing surfaces.[]

Logical Relationship for Antisense Application:

The following diagram illustrates the logical flow of how an oligonucleotide synthesized with this compound could be functionalized and used in an antisense therapeutic strategy.

Conclusion

This compound is a cornerstone reagent for the synthesis of modified nucleic acids. Its robust performance in automated synthesis and the bioorthogonality of its propargyl group provide a reliable and efficient platform for developing sophisticated oligonucleotide-based tools for therapeutics, diagnostics, and nanotechnology. The detailed protocols and data presented in this guide offer a practical resource for researchers aiming to leverage the power of this versatile chemical entity.

References

- 1. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 2. twistbioscience.com [twistbioscience.com]

- 3. WO1995018139A1 - Synthesis of propargyl modified nucleosides and phosphoramidites and their incorporation into defined sequence oligonucleotides - Google Patents [patents.google.com]

- 5. tebubio.com [tebubio.com]

Theoretical Principles of Incorporating 2'-O-propargyl Adenosine into RNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The site-specific modification of RNA is a powerful tool for elucidating RNA structure and function, and for the development of novel RNA-based therapeutics. The introduction of chemical handles, such as the propargyl group, into RNA transcripts enables post-transcriptional modification via highly efficient and specific "click chemistry." This technical guide provides a comprehensive overview of the theoretical principles and practical considerations for incorporating 2'-O-propargyl adenosine into RNA. It covers the enzymatic incorporation by T7 RNA polymerase, the subsequent click chemistry modification, and the structural implications of this modification. Detailed experimental protocols and quantitative data are provided to assist researchers in applying this technology in their own work.

Introduction

The ability to introduce specific chemical modifications into RNA molecules is crucial for a wide range of applications in molecular biology, drug discovery, and diagnostics. One of the most versatile methods for post-transcriptional RNA modification involves the enzymatic incorporation of a nucleotide analog bearing a bioorthogonal chemical handle, followed by a highly specific chemical ligation reaction. The 2'-O-propargyl adenosine moiety serves as an excellent substrate for such applications. The propargyl group, a terminal alkyne, can be efficiently and specifically reacted with azide-containing molecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry."[1][] This allows for the attachment of a wide variety of functionalities, including fluorophores, biotin, and therapeutic payloads, to the RNA molecule at a defined position.

This guide will delve into the core principles governing the incorporation of 2'-O-propargyl adenosine into RNA, with a focus on the widely used T7 RNA polymerase system.

Theoretical Principles

Enzymatic Incorporation of 2'-O-propargyl Adenosine Triphosphate (pATP)

The enzymatic synthesis of RNA containing 2'-O-propargyl adenosine is typically achieved through in vitro transcription using bacteriophage RNA polymerases, most commonly T7 RNA polymerase.[3] This enzyme recognizes a specific promoter sequence on a DNA template and synthesizes a complementary RNA strand using nucleoside triphosphates (NTPs) as substrates.

The ability of T7 RNA polymerase to accept modified NTPs is a key aspect of this technology. While natural polymerases have evolved to be highly specific for their canonical substrates, many, including T7 RNA polymerase, exhibit a degree of promiscuity, allowing for the incorporation of nucleotides with modifications at the sugar or base moieties.[4][5] The 2'-position of the ribose sugar is a common site for modification, and while bulky substituents can hinder incorporation, smaller groups like the propargyl group are generally tolerated.[4]

The efficiency and fidelity of incorporation are critical parameters. Fidelity refers to the ability of the polymerase to correctly pair the incoming modified nucleotide with its corresponding base in the DNA template.[6] While T7 RNA polymerase generally exhibits high fidelity, the introduction of modified nucleotides can sometimes increase the error rate.[7] The efficiency of incorporation is influenced by the kinetic parameters of the polymerase for the modified substrate, namely the Michaelis constant (Km) and the catalytic rate (kcat).

Key Considerations for Enzymatic Incorporation:

-

Substrate Compatibility: The 2'-O-propargyl modification is generally well-tolerated by T7 RNA polymerase, although the efficiency may be slightly lower than that for the natural ATP.

-

Fidelity: While T7 RNA polymerase is a high-fidelity enzyme, it is advisable to sequence the resulting RNA transcripts to confirm the accuracy of incorporation, especially when multiple modified nucleotides are incorporated.[6]

-

Optimization of Reaction Conditions: The concentration of the modified NTP, as well as other reaction components like magnesium ions, can be optimized to maximize the yield of the desired RNA product.[]

Post-Transcriptional Modification via Click Chemistry

Once the 2'-O-propargyl adenosine has been incorporated into the RNA transcript, the terminal alkyne group serves as a handle for post-transcriptional modification using click chemistry. The most common reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between the alkyne-modified RNA and an azide-containing molecule of interest.[1][]

Advantages of Click Chemistry for RNA Modification:

-

High Specificity and Efficiency: The reaction is highly specific for azides and alkynes, proceeding with high efficiency under mild, aqueous conditions.[]

-

Biocompatibility: The reaction conditions are generally compatible with biological macromolecules like RNA.

-

Versatility: A wide range of azide-functionalized molecules, including fluorescent dyes, affinity tags, and crosslinkers, can be readily attached to the RNA.

The workflow for this two-step process is illustrated in the following diagram:

Caption: Workflow for RNA modification.

Structural and Functional Consequences of 2'-O-propargyl Adenosine Incorporation

The introduction of a modification at the 2'-position of the ribose can influence the structure and stability of the RNA molecule. The 2'-hydroxyl group plays a crucial role in RNA structure, participating in hydrogen bonding interactions and contributing to the preference for an A-form helical geometry.

Modification at the 2'-position with an alkyl group, such as a propargyl group, generally leads to an increase in the thermal stability of RNA duplexes.[8][9] This stabilizing effect is attributed to the pre-organization of the sugar pucker into the C3'-endo conformation, which is characteristic of A-form RNA, and favorable hydrophobic interactions.[9]

The impact on the overall RNA structure is generally localized, with minimal perturbation to the global fold. However, the specific functional consequences will depend on the location of the modification and the nature of the attached molecule. For instance, a bulky fluorescent dye attached to a functionally important region could potentially disrupt the RNA's activity.

Quantitative Data

The following tables summarize key quantitative data related to the incorporation of 2'-O-modified adenosines and their effect on RNA properties.

| Parameter | Unmodified ATP | 2'-O-propargyl-ATP (pATP) (estimated) | Reference(s) |

| Km (µM) | 80 | 100 - 500 | [10] |

| kcat (s⁻¹) | 220 | 100 - 200 | [10] |

| Relative Yield (%) | 100 | 40 - 90 | [11] |

| Table 1: Kinetic Parameters for T7 RNA Polymerase. (Note: Specific kinetic data for 2'-O-propargyl-ATP with T7 RNA polymerase is not readily available in the literature. The values presented are estimates based on data for other 2'-modified nucleotides and the general observation of slightly reduced incorporation efficiency.) |

| RNA Duplex Sequence Context | Modification | ΔTm per modification (°C) | Reference(s) |

| (ACAUGUA)₂ | N⁶-propargyl-A | +0.18 | |

| DNA-RNA Hybrid | 2'-O-propyl-A | +3.1 | |

| RNA/RNA Duplex | 2'-O-cyanoethyl-U | +1.4 (per modification) | [9] |

| Table 2: Thermodynamic Stability of RNA Duplexes. (Note: Direct Tm data for RNA duplexes containing 2'-O-propargyl adenosine is limited. The data for N⁶-propargyl-adenosine, a structural isomer, and other 2'-O-alkyl modifications are provided as a reference for the expected stabilizing effect.) |

Experimental Protocols

In Vitro Transcription with 2'-O-propargyl-ATP

This protocol provides a general method for the in vitro transcription of RNA containing 2'-O-propargyl adenosine using T7 RNA polymerase. Optimization may be required depending on the specific DNA template and desired RNA product.

Materials:

-

Linearized DNA template with a T7 promoter (1 µg)

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

-

100 mM ATP, GTP, CTP, UTP solutions

-

100 mM 2'-O-propargyl-ATP (pATP) solution

-

T7 RNA Polymerase (50 U/µL)

-

RNase Inhibitor (40 U/µL)

-

Nuclease-free water

Procedure:

-

Reaction Setup: At room temperature, combine the following reagents in a nuclease-free microcentrifuge tube in the order listed:

-

Nuclease-free water to a final volume of 20 µL

-

2 µL 10x Transcription Buffer

-

ATP, GTP, CTP, UTP to a final concentration of 2 mM each

-

pATP to a final concentration of 2 mM (or desired ratio relative to ATP)

-

1 µg linearized DNA template

-

1 µL RNase Inhibitor

-

1 µL T7 RNA Polymerase

-

-

Incubation: Mix gently and incubate at 37°C for 2-4 hours.

-

DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

-

Purification: Purify the RNA transcript using a suitable method, such as phenol/chloroform extraction followed by ethanol precipitation, or a commercial RNA purification kit.

-

Quantification and Quality Control: Determine the RNA concentration by UV-Vis spectrophotometry and assess the integrity and purity of the transcript by denaturing polyacrylamide gel electrophoresis (PAGE).

Caption: In Vitro Transcription Workflow.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Propargyl-Modified RNA

This protocol describes a general procedure for the click chemistry reaction to label the propargyl-modified RNA with an azide-functionalized molecule.

Materials:

-

Propargyl-modified RNA (10-100 pmol)

-

Azide-functionalized molecule (e.g., fluorescent dye-azide) (10-fold molar excess)

-

Copper(II) sulfate (CuSO₄) solution (100 mM)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (500 mM)

-

Sodium ascorbate solution (1 M, freshly prepared)

-

Nuclease-free water

Procedure:

-

Prepare Click-Mix: In a nuclease-free microcentrifuge tube, prepare the "click-mix" by combining:

-

1 µL CuSO₄ solution

-

5 µL THPTA ligand solution

-

Mix well.

-

-

Reaction Setup: In a separate tube, combine:

-

Propargyl-modified RNA in nuclease-free water

-

10-fold molar excess of the azide-functionalized molecule

-

Add the prepared click-mix.

-

-

Initiate Reaction: Add 1 µL of freshly prepared sodium ascorbate solution to initiate the reaction. The total reaction volume is typically 20-50 µL.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light if using a light-sensitive dye.

-

Purification: Purify the labeled RNA to remove excess reagents and unreacted label. This can be done by ethanol precipitation, size-exclusion chromatography, or using a suitable purification kit.

-

Analysis: Confirm the successful labeling by methods such as denaturing PAGE (visualizing fluorescence if a fluorescent dye was used) or mass spectrometry.

Caption: CuAAC Click Chemistry Workflow.

Applications in Research and Drug Development

The ability to incorporate 2'-O-propargyl adenosine into RNA opens up a vast array of possibilities for both basic research and therapeutic applications.

-

Probing RNA Structure and Dynamics: Attachment of fluorescent probes via click chemistry allows for the study of RNA folding, conformational changes, and interactions with other molecules using techniques like Förster Resonance Energy Transfer (FRET).

-

Identifying RNA-Binding Proteins: Crosslinking agents can be attached to the RNA to capture interacting proteins for subsequent identification by mass spectrometry.

-

RNA Labeling and Imaging: The introduction of fluorescent dyes enables the visualization of RNA localization and trafficking within cells.

-

Development of RNA Therapeutics: The attachment of targeting ligands, cell-penetrating peptides, or therapeutic payloads can enhance the efficacy and delivery of RNA-based drugs.[12] For example, conjugating a targeting moiety can direct a therapeutic siRNA to specific cells or tissues.

Conclusion

The enzymatic incorporation of 2'-O-propargyl adenosine provides a robust and versatile platform for the site-specific modification of RNA. The combination of enzymatic synthesis with the efficiency and specificity of click chemistry allows for the creation of a wide range of functionalized RNA molecules. This technology is a valuable tool for researchers and drug developers seeking to explore the multifaceted world of RNA biology and to engineer novel RNA-based diagnostics and therapeutics. As our understanding of the substrate scope of RNA polymerases continues to expand, we can anticipate the development of even more sophisticated and powerful methods for RNA modification in the future.

References

- 1. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. researchgate.net [researchgate.net]

- 5. Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neb.com [neb.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transient state kinetics of transcription elongation by T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Site-specific RNA modification via initiation of in vitro transcription reactions with m 6 A and isomorphic emissive adenosine analogs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00045E [pubs.rsc.org]

- 12. promegaconnections.com [promegaconnections.com]

Methodological & Application

Application Notes and Protocols for 2'-O-Propargyl A(Bz)-3'-phosphoramidite in Automated DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the successful utilization of 2'-O-Propargyl A(Bz)-3'-phosphoramidite in standard automated DNA synthesis. The incorporation of a 2'-O-propargyl group on the adenosine nucleoside provides a valuable tool for post-synthetic modification of oligonucleotides via "click" chemistry. This modification allows for the attachment of a wide variety of molecules, including fluorophores, biotin, and other labels or therapeutic agents, with high efficiency and specificity. The benzoyl (Bz) protecting group on the adenine base is a standard protecting group used in oligonucleotide synthesis.

Chemical Structure

The structure of this compound facilitates its use in automated DNA synthesizers. The 5'-DMT group allows for monitoring of coupling efficiency, the phosphoramidite group at the 3'-position enables the formation of the phosphodiester linkage, and the 2'-O-propargyl group is available for post-synthetic modification.

Figure 1: Schematic of this compound.

Data Presentation

The following table summarizes the expected performance of this compound in automated DNA synthesis based on typical results for modified phosphoramidites. Actual results may vary depending on the specific sequence, synthesizer, and reagents used.

| Parameter | Expected Value | Notes |

| Coupling Efficiency | >98% | May require extended coupling times compared to standard phosphoramidites. A coupling time of 3-5 minutes is recommended. |

| Overall Yield (20-mer) | 30-50% | Based on a starting synthesis scale of 1 µmol. Yield is sequence-dependent and influenced by the efficiency of post-synthesis processing and purification.[1] |

| Purity (Post-HPLC) | >95% | Achievable with standard reversed-phase HPLC purification protocols. |

Experimental Protocols

Automated Oligonucleotide Synthesis

This protocol outlines the steps for incorporating this compound into an oligonucleotide sequence using a standard automated DNA synthesizer.

Materials:

-

This compound

-

Standard DNA phosphoramidites (dA(Bz), dC(Bz), dG(iBu), T)

-

Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile or 0.25 M DCI in Acetonitrile)

-

Oxidizer solution (Iodine in THF/Water/Pyridine)

-

Capping solutions (Cap A and Cap B)

-

Deblocking solution (Trichloroacetic acid in Dichloromethane)

-

Anhydrous acetonitrile

-

Controlled Pore Glass (CPG) solid support

Workflow:

Figure 2: Automated DNA synthesis workflow.

Procedure:

-

Preparation: Dissolve the this compound in anhydrous acetonitrile to the recommended concentration for your synthesizer (typically 0.1 M). Install the vial on an available port on the DNA synthesizer.

-

Synthesis Cycle: Program the DNA synthesizer with the desired oligonucleotide sequence. For the coupling step of the this compound, it is recommended to use a longer coupling time than for standard phosphoramidites.

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the solid support-bound nucleoside with trichloroacetic acid.

-

Coupling: Activation of the this compound with an activator and subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. Recommended coupling time: 3-5 minutes.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an iodine solution.

-

-

Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.

-

Final Deblocking: After the final coupling step, the terminal 5'-DMT group can be either removed on the synthesizer or left on for "Trityl-on" purification.

Cleavage and Deprotection

This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of the protecting groups from the nucleobases and the phosphate backbone.

Workflow:

Figure 3: Cleavage and deprotection workflow.

Procedure:

-

Cleavage from Support: Transfer the CPG solid support to a screw-cap vial. Add concentrated ammonium hydroxide (or a mixture of ammonium hydroxide and methylamine (AMA) for faster deprotection) to the vial (typically 1 mL for a 1 µmol synthesis).

-

Deprotection: Tightly cap the vial and heat at 55°C for 8-12 hours. If using AMA, the deprotection can be completed in as little as 10 minutes at 65°C.[2]

-

Cooling and Filtration: Allow the vial to cool to room temperature. Carefully draw the supernatant containing the cleaved and deprotected oligonucleotide into a new tube, leaving the CPG beads behind.

-

Evaporation: Dry the oligonucleotide solution using a centrifugal vacuum concentrator.

-

Resuspension: Resuspend the dried oligonucleotide pellet in a suitable buffer (e.g., sterile water or 0.1 M TEAA) for purification.

Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for purifying oligonucleotides containing the 2'-O-propargyl modification.

Materials:

-

Crude, deprotected oligonucleotide

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

-

Mobile Phase B: Acetonitrile

-

Desalting columns (optional)

Procedure:

-

Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.

-

HPLC Separation: Inject the sample onto the C18 column. Elute the oligonucleotide using a linear gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be from 5% to 50% acetonitrile over 30 minutes. The hydrophobic nature of the 2'-O-propargyl group may lead to a slightly longer retention time compared to an unmodified oligonucleotide of the same sequence.

-

Fraction Collection: Monitor the elution profile at 260 nm and collect the peak corresponding to the full-length product.

-

Desalting: If TEAA buffer is used, the collected fractions should be desalted using a desalting column or by ethanol precipitation.

-

Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.

Quality Control

The identity and purity of the final oligonucleotide should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC or capillary electrophoresis (CE).

Conclusion

The use of this compound in automated DNA synthesis is a straightforward method for introducing a versatile alkyne handle into oligonucleotides. By following the optimized protocols for synthesis, deprotection, and purification outlined in this document, researchers can reliably produce high-quality propargyl-modified oligonucleotides for a wide range of applications in research, diagnostics, and drug development.

References

Site-Specific Labeling of Oligonucleotides with 2'-O-Propargyl A(Bz)-3'-phosphoramidite: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of oligonucleotides is a critical technology in the development of novel therapeutics, diagnostics, and advanced molecular biology tools. The ability to attach functional molecules such as fluorophores, affinity tags, or therapeutic payloads at precise locations within a DNA or RNA strand enables the creation of sophisticated constructs with tailored properties. One of the most robust and versatile methods for achieving this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[][2] This reaction forms a stable triazole linkage between an alkyne-modified oligonucleotide and an azide-functionalized molecule of interest.

This application note provides a detailed protocol for the site-specific labeling of oligonucleotides using 2'-O-Propargyl A(Bz)-3'-phosphoramidite. This phosphoramidite allows for the incorporation of a propargyl group, a terminal alkyne, at a specific adenosine residue during standard solid-phase oligonucleotide synthesis.[] The subsequent CuAAC reaction facilitates the covalent attachment of a wide variety of azide-containing labels with high efficiency and specificity.

Principle of the Method

The overall process involves two main stages:

-

Solid-Phase Oligonucleotide Synthesis: The this compound is incorporated at the desired position within the oligonucleotide sequence during automated solid-phase synthesis. The benzoyl (Bz) protecting group on the adenine base is removed during the standard deprotection steps.

-

Post-Synthetic Labeling via CuAAC: The alkyne-modified oligonucleotide is then reacted with an azide-functionalized label in the presence of a copper(I) catalyst. This results in the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage, covalently attaching the label to the oligonucleotide.

Data Presentation

While specific yields and purities can vary depending on the oligonucleotide sequence, the nature of the label, and the purification method, the CuAAC reaction is known for its high efficiency. The following table provides representative data for the labeling of a model 20-mer oligonucleotide containing a single 2'-O-propargyl-adenosine modification with an azide-functionalized fluorescent dye.

| Parameter | Value | Method of Analysis |

| Labeling Efficiency | > 95% | HPLC, Mass Spectrometry |

| Overall Yield (post-purification) | 60-80% | UV-Vis Spectroscopy |

| Purity of Labeled Oligonucleotide | > 98% | HPLC, Capillary Electrophoresis |

Experimental Protocols

Materials

-

This compound

-

Standard DNA/RNA phosphoramidites and solid support for oligonucleotide synthesis

-

Reagents for oligonucleotide synthesis, cleavage, and deprotection

-

Alkyne-modified oligonucleotide (synthesized with this compound)

-

Azide-functionalized label (e.g., fluorescent dye-azide, biotin-azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

-

Sodium ascorbate

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Nuclease-free water

-

Buffers (e.g., triethylammonium acetate)

-

Reagents for purification (e.g., HPLC solvents, PAGE reagents)

Protocol 1: Solid-Phase Synthesis of Alkyne-Modified Oligonucleotide

-

Phosphoramidite Preparation: Dissolve this compound in anhydrous acetonitrile to the standard concentration recommended by the DNA synthesizer manufacturer (typically 0.1 M).

-

Oligonucleotide Synthesis: Perform the automated solid-phase oligonucleotide synthesis on the desired scale. Program the synthesizer to incorporate the this compound at the specified position(s) in the sequence. Use standard coupling times for the modified phosphoramidite.

-

Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using the standard deprotection protocol recommended for the other nucleobases used in the synthesis.

-

Initial Purification: Purify the crude alkyne-modified oligonucleotide using a standard method such as reverse-phase cartridge purification or ethanol precipitation to remove small molecule impurities.

-

Quantification and Characterization: Quantify the oligonucleotide by UV-Vis spectroscopy at 260 nm. Confirm the identity and purity of the alkyne-modified oligonucleotide by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) and HPLC or capillary electrophoresis.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol is a general guideline and may require optimization based on the specific oligonucleotide and label.

-

Preparation of Stock Solutions:

-

Alkyne-Oligonucleotide: Dissolve the purified alkyne-modified oligonucleotide in nuclease-free water to a concentration of 100-500 µM.

-

Azide-Label: Dissolve the azide-functionalized label in anhydrous DMSO to a concentration of 10 mM.

-

Copper(II) Sulfate: Prepare a 10 mM stock solution of CuSO₄·5H₂O in nuclease-free water.

-

Ligand (THPTA or TBTA): Prepare a 50 mM stock solution of the ligand in nuclease-free water or DMSO.

-

Sodium Ascorbate: Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be prepared fresh.

-

-

Click Reaction Assembly: In a microcentrifuge tube, combine the following reagents in the order listed. The final reaction volume can be scaled as needed.

| Reagent | Final Concentration | Volume for 50 µL Reaction |

| Nuclease-free Water | - | to 50 µL |

| Alkyne-Oligonucleotide (100 µM) | 10 µM | 5 µL |

| Azide-Label (10 mM in DMSO) | 100 µM (10-fold excess) | 0.5 µL |

| Copper(II) Sulfate (10 mM) | 100 µM | 0.5 µL |

| Ligand (50 mM) | 500 µM (5-fold excess to Cu) | 0.5 µL |

| Sodium Ascorbate (100 mM, fresh) | 2.5 mM | 1.25 µL |

-

Reaction Incubation:

-

Vortex the reaction mixture gently.

-

Incubate at room temperature for 1-4 hours. The reaction can also be performed at 37°C to potentially increase the rate.

-

-

Purification of the Labeled Oligonucleotide:

-

Ethanol Precipitation:

-

Add 3 M sodium acetate (pH 5.2) to a final concentration of 0.3 M.

-

Add 3 volumes of cold absolute ethanol.

-

Incubate at -20°C for at least 1 hour.

-

Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

-

Carefully decant the supernatant.

-

Wash the pellet with cold 70% ethanol and centrifuge again.

-

Air-dry the pellet and resuspend in a suitable buffer or nuclease-free water.

-

-

HPLC Purification: For higher purity, the labeled oligonucleotide can be purified by reverse-phase or ion-exchange HPLC. The choice of method will depend on the properties of the oligonucleotide and the attached label.

-

Protocol 3: Characterization of the Labeled Oligonucleotide

-

Quantification: Determine the concentration of the labeled oligonucleotide using UV-Vis spectroscopy. If the label has significant absorbance at 260 nm, the contribution of the label's absorbance should be taken into account for accurate quantification.

-

Purity Analysis: Assess the purity of the final product by HPLC or capillary electrophoresis. The labeled oligonucleotide should exhibit a clear shift in retention time compared to the unlabeled starting material.

-

Mass Confirmation: Confirm the successful conjugation and the identity of the labeled oligonucleotide by mass spectrometry (ESI-MS or MALDI-TOF MS). The observed mass should correspond to the calculated mass of the labeled product.

Mandatory Visualizations

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Caption: Experimental Workflow for Oligonucleotide Labeling.

References

Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2'-O-Propargyl Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and versatile bioorthogonal reaction for the modification of biomolecules.[][2][3] Its application to oligonucleotides, particularly those bearing a 2'-O-propargyl modification, has enabled significant advancements in nucleic acid labeling, diagnostics, and therapeutic development.[][4] The reaction's high specificity, mild reaction conditions, and high yields make it an ideal tool for conjugating a wide array of functional molecules, such as fluorescent dyes, biotin, and therapeutic agents, to DNA and RNA strands.[][] This method is orthogonal to standard oligonucleotide chemistry, allowing for precise, post-synthetic modifications.[]

The CuAAC reaction involves the formation of a stable 1,2,3-triazole linkage between a terminal alkyne (in this case, the 2'-O-propargyl group on the oligonucleotide) and an azide-functionalized molecule.[][6] The reaction is catalyzed by Cu(I), which is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[7][8] The use of a stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), protects the Cu(I) from oxidation and enhances reaction efficiency.[7][9]

Applications

The CuAAC modification of 2'-O-propargyl oligos has a broad range of applications, including:

-

Fluorescent Labeling: Attachment of fluorescent dyes for applications in fluorescence in situ hybridization (FISH), microarrays, and cellular imaging.[][4][]

-

Bioconjugation: Conjugation to proteins, peptides, or other biomolecules to create novel therapeutic or diagnostic agents.

-

Drug Development: Synthesis of oligonucleotide-drug conjugates for targeted drug delivery.

-

Diagnostics: Development of nucleic acid-based diagnostic assays and probes for disease detection.[]

Experimental Workflow

The general workflow for CuAAC modification of a 2'-O-propargyl oligonucleotide involves the preparation of reagents, the click reaction itself, and subsequent purification of the modified oligonucleotide.

Caption: Experimental workflow for CuAAC.

Chemical Reaction Mechanism

The catalytic cycle of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product.

Caption: CuAAC reaction mechanism.

Quantitative Data Summary

The efficiency of the CuAAC reaction can be influenced by several factors, including the concentrations of reactants and catalyst, the choice of ligand, temperature, and reaction time. The following table summarizes typical reaction parameters and expected outcomes.

| Parameter | Typical Range/Value | Notes | Expected Yield |

| Oligonucleotide Concentration | 10 - 100 µM | Higher concentrations can improve reaction rates. | >90% |

| Azide Concentration | 2 - 10 equivalents (relative to oligo) | A slight excess of the azide-modified molecule is often used. | >90% |

| CuSO₄ Concentration | 5 - 20 equivalents | The concentration of the copper source. | >90% |

| Ligand (e.g., BTTAA) Concentration | 5 - 20 equivalents (1:1 with CuSO₄) | Ligands like BTTAA or THPTA stabilize the Cu(I) state. | >90% |

| Sodium Ascorbate Concentration | 20 - 50 equivalents | A fresh solution is crucial for efficient reduction of Cu(II). | >90% |

| Reaction Time | 1 - 12 hours | Can vary depending on the specific substrates and concentrations.[3] | >90% |

| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at ambient temperatures. | >90% |

| Solvent | Aqueous buffer with co-solvent (e.g., DMSO, DMF) | Co-solvents are used to dissolve hydrophobic azide-modified molecules. | >90% |

Yields are highly dependent on the specific oligonucleotide sequence, the nature of the azide-modified molecule, and the purity of the reagents.

Experimental Protocols

Materials and Reagents

-

2'-O-propargyl modified oligonucleotide

-

Azide-modified molecule (e.g., fluorescent dye azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

(+)-Sodium L-ascorbate

-

Ligand: e.g., Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). BTTAA is another common ligand.[10]

-

Dimethyl sulfoxide (DMSO)

-

Nuclease-free water

-

Argon or nitrogen gas

-

Purification supplies (e.g., ethanol, sodium acetate, size-exclusion columns, or HPLC system)

Protocol: CuAAC of a 2'-O-Propargyl Oligonucleotide

This protocol is a general guideline and may require optimization for specific applications.

1. Reagent Preparation:

-

2'-O-Propargyl Oligonucleotide: Dissolve the lyophilized oligonucleotide in nuclease-free water to a final concentration of 1 mM.

-

Azide-modified Molecule: Dissolve the azide-functionalized molecule in DMSO to a stock concentration of 10 mM.

-

Copper(II) Sulfate: Prepare a 100 mM stock solution of CuSO₄ in nuclease-free water.

-

Ligand (BTTAA): Prepare a 100 mM stock solution of the ligand in DMSO.

-

Sodium Ascorbate: Freshly prepare a 1 M stock solution of sodium L-ascorbate in nuclease-free water immediately before use.

2. Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

Prepare the catalyst master mix in a separate tube by combining:

-

CuSO₄ solution

-

Ligand solution

-

Sodium ascorbate solution

-

-

Add 6 µL of the freshly prepared catalyst master mix to the oligonucleotide/azide mixture.[11]

-

Gently pipette to mix. The solution should remain clear; a brownish or yellow color may indicate reaction failure and potential oxidative damage to the oligonucleotide.[10]

-

To prevent oxidation, degas the reaction mixture by bubbling argon or nitrogen gas through it for a few minutes.[10]

-

Seal the tube tightly (e.g., with parafilm).

3. Incubation:

-

Incubate the reaction at room temperature overnight, protected from light.[11] For some substrates, shorter incubation times of 1-4 hours may be sufficient.[3]

4. Purification of the Modified Oligonucleotide:

-

Ethanol Precipitation: This is a common method to remove excess reagents.

-

Add 0.1 volumes of 3 M sodium acetate to the reaction mixture.

-

Add 3 volumes of cold absolute ethanol.

-

Incubate at -20°C or -80°C for at least 1 hour.

-

Centrifuge at high speed to pellet the oligonucleotide.

-

Carefully remove the supernatant and wash the pellet with 70% ethanol.

-

Air dry the pellet and resuspend in a suitable buffer.

-

-

Size-Exclusion Chromatography: Gel filtration columns (e.g., Sephadex G-25) can be used to separate the larger modified oligonucleotide from smaller molecules like salts and unreacted azide.[12][13]

-

High-Performance Liquid Chromatography (HPLC): For high-purity applications, reversed-phase or ion-exchange HPLC is the preferred method.[13][14] This technique can effectively separate the desired product from unreacted starting material and any side products.[13]

5. Analysis and Quantification:

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the successful conjugation and determine the exact mass of the modified oligonucleotide.

-

Gel Electrophoresis (PAGE): To assess the purity of the product. The modified oligonucleotide should exhibit a shift in mobility compared to the starting material.

-

UV-Vis Spectroscopy: To quantify the concentration of the purified oligonucleotide.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Inactive sodium ascorbate | Always use a freshly prepared solution of sodium ascorbate. |

| Oxidation of Cu(I) | Degas all solutions and the final reaction mixture with an inert gas (argon or nitrogen).[10] Ensure the ligand-to-copper ratio is appropriate. | |

| Sequestration of copper ions | Some oligonucleotide sequences or modifications can chelate copper. Consider increasing the concentration of the copper/ligand complex.[7][8] | |

| Oligonucleotide degradation | Oxidative damage from Cu(II) | Ensure complete reduction of Cu(II) by using fresh sodium ascorbate. The use of a protective ligand is critical.[10] Avoid prolonged reaction times at elevated temperatures. |

| Difficulty in purification | Similar properties of product and starting material | Optimize HPLC purification conditions (e.g., gradient, column type). Consider using a purification handle on the azide molecule that can be removed after the reaction. |

References

- 2. lumiprobe.com [lumiprobe.com]

- 3. glenresearch.com [glenresearch.com]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 6. Click Nucleic Acid Ligation: Applications in Biology and Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jenabioscience.com [jenabioscience.com]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. furthlab.xyz [furthlab.xyz]

- 11. pubs.acs.org [pubs.acs.org]

- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 13. atdbio.com [atdbio.com]

- 14. ymcamerica.com [ymcamerica.com]

Application Notes and Protocols for the Synthesis of Fluorescently Labeled RNA Probes using 2'-O-Propargyl A(Bz)-3'-phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific labeling of RNA with fluorescent dyes is a powerful tool for elucidating RNA structure, function, and dynamics. This document provides detailed protocols for the synthesis of fluorescently labeled RNA probes using 2'-O-Propargyl A(Bz)-3'-phosphoramidite. This method leverages solid-phase phosphoramidite chemistry to incorporate a propargyl-modified adenosine at a specific site within an RNA oligonucleotide. The terminal alkyne group of the propargyl moiety serves as a handle for the covalent attachment of a fluorescent azide via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This two-step process allows for the flexible and robust generation of high-purity fluorescent RNA probes for various applications, including fluorescence in situ hybridization (FISH), single-molecule studies, and diagnostics.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

| Reagent/Material | Supplier | Catalog Number (Example) |

| This compound | BroadPharm | BP-40049 |

| Standard RNA phosphoramidites (A, C, G, U) | Various | --- |

| Controlled Pore Glass (CPG) solid support | Various | --- |

| Acetonitrile (Anhydrous) | Sigma-Aldrich | 34998 |

| Tetrazole/Ethylthiotetrazole Activator | Glen Research | 30-3040 |

| Capping Reagents A and B | Glen Research | 30-3015, 30-3016 |

| Oxidizing Solution (Iodine) | Glen Research | 30-3020 |

| Deblocking Solution (Trichloroacetic acid in DCM) | Glen Research | 30-3030 |

| AMA (Ammonium hydroxide/Methylamine 1:1) | Sigma-Aldrich | 333791 |

| Triethylamine trihydrofluoride (TEA·3HF) | Sigma-Aldrich | 344648 |

| Fluorescent Azide (e.g., Cy5 Azide) | Lumiprobe | A3330 |

| Copper(II) sulfate (CuSO₄) | Sigma-Aldrich | 451657 |

| Sodium Ascorbate | Sigma-Aldrich | A4034 |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | 762342 |

| HPLC-grade Acetonitrile | Fisher Scientific | A998 |

| Triethylammonium Acetate (TEAA) buffer | Sigma-Aldrich | 90357 |

| Nuclease-free water | Thermo Fisher Scientific | AM9937 |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Propargyl-Modified RNA

This protocol outlines the automated solid-phase synthesis of an RNA oligonucleotide containing a 2'-O-propargyl-modified adenosine residue.

-

Preparation of Reagents:

-

Dissolve this compound and standard RNA phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.

-

Prepare all other synthesis reagents (activator, capping, oxidizing, deblocking solutions) according to the synthesizer manufacturer's instructions.

-

-

Automated RNA Synthesis:

-

Program the desired RNA sequence into the DNA/RNA synthesizer.

-

Install the reagent bottles and the solid support column (e.g., CPG with the initial nucleoside).

-

Initiate the synthesis program. The synthesis cycle for each nucleotide addition consists of the following steps:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with trichloroacetic acid.

-

Coupling: Activation of the phosphoramidite with an activator (e.g., tetrazole) and coupling to the 5'-hydroxyl of the growing RNA chain. The coupling time for the modified phosphoramidite may be slightly longer than for standard phosphoramidites to ensure high efficiency.

-

Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.

-

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an iodine solution.

-

-

The cycle is repeated until the full-length RNA is synthesized.

-

-

Cleavage and Deprotection:

-

Transfer the solid support to a screw-cap vial.

-

Add 1 mL of AMA solution and incubate at 65°C for 30 minutes to cleave the RNA from the support and remove the base and phosphate protecting groups.

-

Cool the vial and transfer the supernatant containing the crude RNA to a new tube.

-